REACTION_SMILES
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[C:23](#[N:24])[BH3-:25].[CH3:19][C:20](=[O:21])[O-:22].[CH3:27][OH:28].[NH4+:18].[Na+:26].[c:1]1([CH2:7][CH2:8][C:9](=[O:10])[N:11]2[CH2:12][CH2:13][C:14](=[O:17])[CH2:15][CH2:16]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([CH2:7][CH2:8][C:9](=[O:10])[N:11]2[CH2:12][CH2:13][CH:14]([NH2:24])[CH2:15][CH2:16]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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[BH3-]C#N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH3-]C#N
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCN(C(=O)CCc2ccccc2)CC1
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Name
|
|
Type
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product
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Smiles
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NC1CCN(C(=O)CCc2ccccc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |